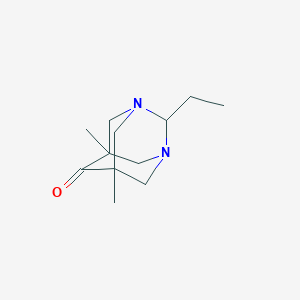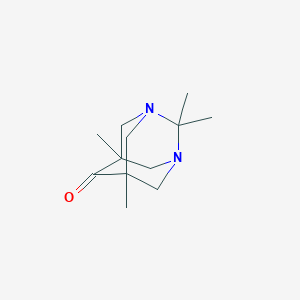
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-, also known as DETTA, is a chemical compound that has gained significant attention in the scientific research community due to its various applications. DETTA is a diazo compound that contains triazole and amine functional groups, making it a versatile molecule for use in various fields of research.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- involves the formation of a complex with metal ions through coordination bonds. The triazole and amine functional groups in Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- provide the necessary coordination sites for metal ion binding. The resulting complex can be characterized using various analytical techniques such as UV-Vis spectroscopy and X-ray crystallography.
Biochemische Und Physiologische Effekte
Studies have shown that Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- has low toxicity and does not exhibit any significant biochemical or physiological effects. However, the potential toxic effects of the metal ions bound to Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- complexes should be considered in any experiments involving the use of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- in lab experiments include its high selectivity for metal ions, its ability to form stable complexes, and its ease of synthesis. However, the limitations of using Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- include its potential toxicity and the need for careful handling due to its diazo functional group.
Zukünftige Richtungen
There are several future directions for research involving Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-. One potential area of research is the development of new Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)--based reagents for the detection of metal ions in various samples. Another area of research is the synthesis of new materials using Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- as a building block. Additionally, the potential use of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- in biological and medical applications should be explored further.
Synthesemethoden
The synthesis of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- involves the reaction of 4-amino-1,2,4-triazole with diethylamine, followed by diazotization using sodium nitrite and hydrochloric acid. The resulting product is purified using column chromatography to obtain pure Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- has been extensively used in scientific research due to its ability to form complexes with metal ions. These complexes have been used as analytical reagents for the determination of metal ions in various samples. Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- has also been used in the synthesis of new materials such as metal-organic frameworks and coordination polymers.
Eigenschaften
CAS-Nummer |
26903-94-6 |
|---|---|
Produktname |
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- |
Molekularformel |
C12H16N6 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
N,N-diethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
InChI |
InChI=1S/C12H16N6/c1-3-18(4-2)11-7-5-10(6-8-11)15-17-12-13-9-14-16-12/h5-9H,3-4H2,1-2H3,(H,13,14,16) |
InChI-Schlüssel |
BGOMFDWJWGAEOC-ATVHPVEESA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)N/N=C\2/N=CN=N2 |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC=NN2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC=NN2 |
Andere CAS-Nummern |
26903-94-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)